8-Ethyl-1,5-diazabicyclo[3.2.1]octane
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Overview
Description
8-Ethyl-1,5-diazabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C8H16N2 and its molecular weight is 140.23. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methods and Chemical Reactions
Synthesis from Pyroglutamic Acid : The compound 8-Methyl-3,8-diazabicyclo[3.2.1]octane, a relative of 8-Ethyl-1,5-diazabicyclo[3.2.1]octane, has been synthesized efficiently from pyroglutamic acid. This synthesis involved amide activation and a key step of reduction and cyclization of a nitroenamine intermediate. This methodology also allowed for the creation of several 3-substituted analogues, which were evaluated for affinity at D2 and 5-HT2A receptors (Singh et al., 2007).
Side Products in Synthesis : Research into the synthesis of 1,4-diazabicyclo[2.2.2]octane (a structural variant) from ethylenediamine over zeolite ZSM-5 revealed several side products such as alkylpyrazines and alkylpiperazines. A chemical mechanism involving elimination, condensation, cracking, and proton transfer reactions was proposed for these formations (Trejbal et al., 2007).
Molecular Structure Analysis : The molecular structure of 1,4-diazabicyclo[3.2.1]octane, another relative of this compound, was characterized using X-ray structural analysis, DFT geometry optimizations with infrared frequency calculations, and vibrational analysis of the infrared spectrum (Britvin et al., 2017).
Pharmaceutical and Biological Applications
- Potential in Dopamine Uptake Inhibition : A series of analogues related to 3-{2-[bis-(4-fluorophenyl)methoxy]ethyl}-8-(1H-indol-2-ylmethyl)-3,8-diazabicyclo[3.2.1]octane were synthesized and evaluated for their ability to inhibit dopamine reuptake into striatal nerve endings. This indicates a potential application in neurological or psychiatric disorders (Loriga et al., 2007).
Chemical Transformations and Reactions
- N → N Acyl-Migration : The compound 8-acyl-3,8-diazabicyclo[3.2.1]octanes undergoes rearrangement to 3-acyl-3-8-diazabicyclo[3.2.1]octanes through thermal action. This N → N acyl-migration can also be induced by dilute alkali and by combined thermal and acid factors (Cignarella et al., 1963).
Catalysis in Organic Synthesis
- Use as a Catalyst in Organic Reactions : 1,4-Diazabicyclo[2.2.2]octane, a compound closely related to this compound, has been used as an effective catalyst in various organic transformations. It's known for being eco-friendly, highly reactive, and non-toxic, making it a valuable tool in modern organic synthesis (Bita, 2010).
Mechanism of Action
Target of Action
The primary target of 8-Ethyl-1,5-diazabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
The specific mode of action of 8-Ethyl-1,5-diazabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold are known to interact with their targets in a manner that leads to various biological activities .
Biochemical Pathways
The exact biochemical pathways affected by 8-Ethyl-1,5-diazabicyclo[32It is known that tropane alkaloids, which share the 8-azabicyclo[321]octane scaffold, can affect various biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8-Ethyl-1,5-diazabicyclo[32The compound’s predicted density is 102±01 g/cm3 , which may influence its bioavailability.
Result of Action
The specific molecular and cellular effects of 8-Ethyl-1,5-diazabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold are known to result in various biological activities .
Properties
IUPAC Name |
8-ethyl-1,5-diazabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-8-9-4-3-5-10(8)7-6-9/h8H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSRBWQVYIJFNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1N2CCCN1CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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